REACTION_CXSMILES
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[C:1]([C:3]1[C:11]2[C:10](Cl)=[N:9][C:8]([Cl:13])=[N:7][C:6]=2[N:5]([C@@H:14]2[O:26][C@H:25]([CH2:27][O:28]C(=O)C)[C@@H:20]([O:21]C(=O)C)[C@H:15]2[O:16]C(=O)C)[CH:4]=1)#[N:2].[NH3:32]>>[CH:4]1[N:5]([CH:14]2[O:26][CH:25]([CH2:27][OH:28])[CH:20]([OH:21])[CH:15]2[OH:16])[C:6]2[N:7]=[C:8]([Cl:13])[N:9]=[C:10]([NH2:32])[C:11]=2[C:3]=1[C:1]#[N:2]
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Name
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5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
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Quantity
|
2.85 g
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Type
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reactant
|
Smiles
|
C(#N)C1=CN(C=2N=C(N=C(C21)Cl)Cl)[C@H]2[C@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O2)COC(C)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
N
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Name
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liquid
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Quantity
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50 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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while sealed in a steel vessel
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Type
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CUSTOM
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Details
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to evaporate
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Type
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CUSTOM
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Details
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the residue was triturated with 50 ml of cold water
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Type
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FILTRATION
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Details
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The water insoluble solid was collected by filtration
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Type
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WASH
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Details
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washed with 10 ml of water
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Type
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DISSOLUTION
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Details
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dissolved in a minimum amount of boiling methanol
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Type
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CONCENTRATION
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Details
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The methanol solution was then concentrated to ~100 ml or until the product
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Type
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CUSTOM
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Details
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to crystallize
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Type
|
WAIT
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Details
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to stand at -5° for 12 hr
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Duration
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12 h
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Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 15 ml of methanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in a vacuum oven for 2 hr at 100° over drierite
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Duration
|
2 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |